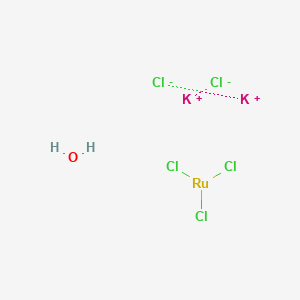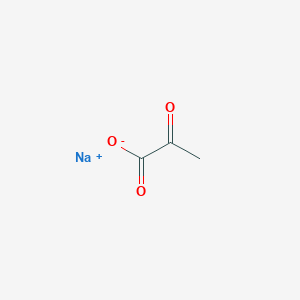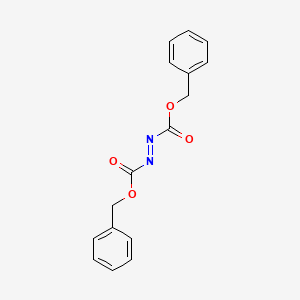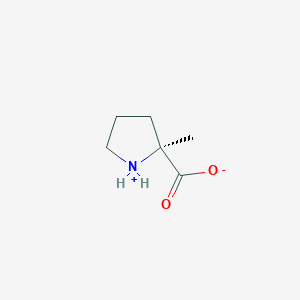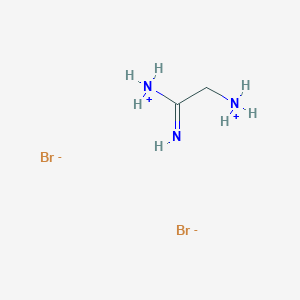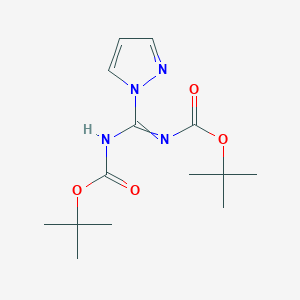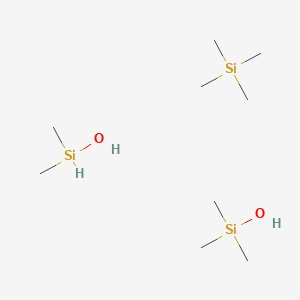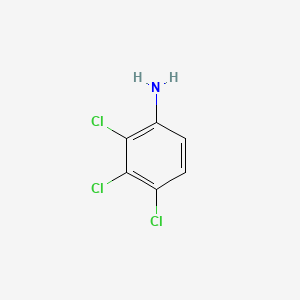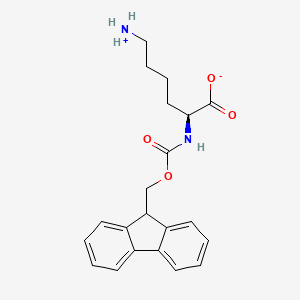
FMOC-LYS-OH
描述
FMOC-LYS-OH: , also known as fluorenylmethyloxycarbonyl-L-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. It is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: One common method is to react the amine group of 2,4-diaminobutyric acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of FMOC-LYS-OH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated peptide synthesizers and large-scale reactors ensures efficient production of the compound.
化学反应分析
Types of Reactions: FMOC-LYS-OH primarily undergoes deprotection reactions, where the Fmoc group is removed to expose the free amine group. This deprotection is typically achieved using a base such as piperidine in a solvent like N,N-dimethylformamide (DMF) . The Fmoc group can also be introduced through substitution reactions involving Fmoc-Cl or Fmoc-OSu .
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20% solution) is commonly used for Fmoc deprotection.
Protection: Fmoc-Cl or Fmoc-OSu in the presence of a base such as sodium bicarbonate.
Major Products: The major product of the deprotection reaction is the free amine form of 2,4-diaminobutyric acid. The byproducts include dibenzofulvene and carbon dioxide .
科学研究应用
Chemistry: FMOC-LYS-OH is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins . Its use allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptide chains.
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of peptide-based materials for various applications, including drug delivery systems and biomaterials .
作用机制
The primary mechanism of action of FMOC-LYS-OH involves the protection of the amino group in peptide synthesis. The Fmoc group is introduced to the amino group, preventing unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, exposing the free amine group for further reactions . The molecular targets and pathways involved are primarily related to the synthesis and assembly of peptide chains.
相似化合物的比较
Fmoc-Lys-OH (fluorenylmethyloxycarbonyl-L-lysine): Similar to this compound, this compound is used in peptide
属性
IUPAC Name |
(2S)-6-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFMPDOFHQWPI-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC[NH3+])C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC[NH3+])C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


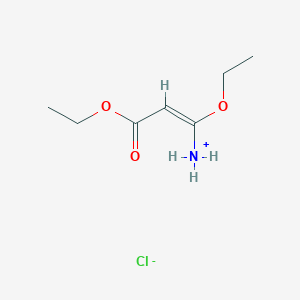
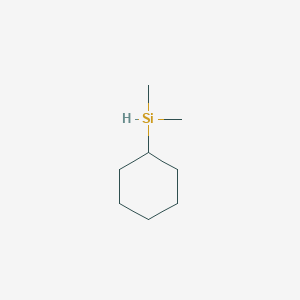
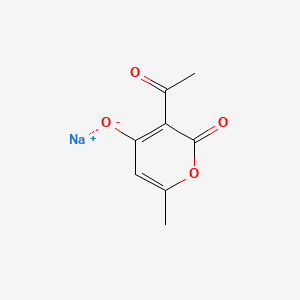
![[(1R)-2-methoxy-2-oxo-1-phenylethyl]azanium;chloride](/img/structure/B7799812.png)
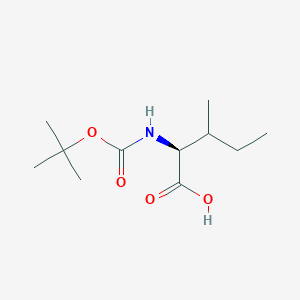
![tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate](/img/structure/B7799819.png)
